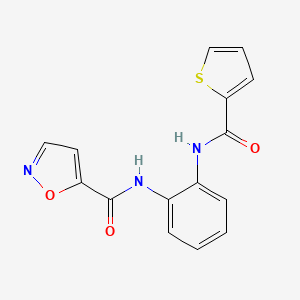

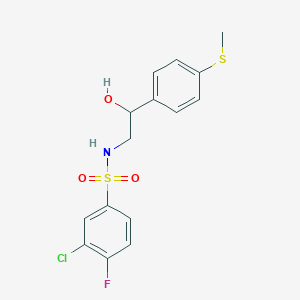

3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a fluorine atom and a chlorine atom attached to the benzene ring, which could potentially affect its reactivity and interactions with biological systems .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The chloro and fluoro groups might be introduced via electrophilic aromatic substitution reactions . The sulfonamide group could be introduced in a later step, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis

The exact molecular structure would depend on the specific positions of the substituents on the benzene ring. The presence of electron-withdrawing fluorine and chlorine atoms could potentially affect the electron density and thus the reactivity of the benzene ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its exact structure and the reaction conditions. The benzenesulfonamide moiety might undergo reactions typical for sulfonamides, while the chloro and fluoro substituents on the benzene ring might be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the substituents on the benzene ring and the presence of the sulfonamide group could affect properties like solubility, melting point, and stability .Scientific Research Applications

Biochemical Applications

Benzenesulfonamide derivatives have been explored for their biochemical properties, particularly as enzyme inhibitors. For instance, studies have found that certain benzenesulfonamides act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, with significant implications for neurological research and potential therapeutic applications for neurodegenerative diseases (S. Röver et al., 1997). Additionally, derivatives have shown inhibitory effects on carbonic anhydrase (CA), relevant for exploring therapeutic options for conditions like glaucoma, edema, and certain types of tumors (H. Gul et al., 2016).

Pharmacological Research

In pharmacological research, some benzenesulfonamide derivatives have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), which plays a pivotal role in inflammation and pain. This research path could offer a foundation for developing new anti-inflammatory drugs with reduced side effects (Hiromasa Hashimoto et al., 2002). Moreover, novel benzenesulfonamides bearing various substituents have been studied for their antitumor, antimicrobial, and anti-HIV activities, indicating the potential of benzenesulfonamide derivatives in designing new therapeutic agents (Mahesh K. Kumar et al., 2014).

Material Science

Benzenesulfonamide derivatives have also found applications in material science, particularly in the development of novel fluorescent sensors for metal ions, which are crucial for environmental monitoring and biochemical assays. A study demonstrated the use of a pyrazoline derivative benzenesulfonamide for selective fluorometric detection of Hg2+ ions, showcasing the versatility of these compounds in sensor technology (Ebru Bozkurt & H. Gul, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S2/c1-22-11-4-2-10(3-5-11)15(19)9-18-23(20,21)12-6-7-14(17)13(16)8-12/h2-8,15,18-19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMWSTVPKUWID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-Difluorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2555922.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2555926.png)

![N~1~-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2555930.png)

![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride](/img/structure/B2555933.png)